molecular formula C6H5BFNO4 B585820 2-Fluoro-3-nitrophenylboronic acid CAS No. 1150114-29-6

2-Fluoro-3-nitrophenylboronic acid

Cat. No. B585820
M. Wt: 184.917
InChI Key: NGSOFYUHJLGRFK-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of 2-Fluoro-3-nitrophenylboronic acid involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular weight of 2-Fluoro-3-nitrophenylboronic acid is 184.92 . The InChI code is 1S/C6H5BFNO4/c8-6-4 (7 (10)11)2-1-3-5 (6)9 (12)13/h1-3,10-11H .


Chemical Reactions Analysis

2-Fluoro-3-nitrophenylboronic acid can be involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . It can also undergo catalytic protodeboronation .

Scientific Research Applications

1. Synthesis of Biphenyl Derivatives

2-Fluoro-3-nitrophenylboronic acid plays a crucial role in the synthesis of various biphenyl derivatives. It has been used as an intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material (Qiu, Gu, Zhang, & Xu, 2009).

2. Antifungal Activity

This compound has shown potential in antifungal applications. Research indicates its effectiveness against strains like Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent plays a significant role in its antifungal properties (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).

3. Ferromagnetic Spin Interactions

Studies on complexes formed with 2-fluoro-3-nitrophenylboronic acid have revealed interesting ferromagnetic spin interactions, indicating potential applications in materials science (Akita & Kobayashi, 1997).

4. Ion-Pair Extraction

The compound has been investigated for ion-pair extraction of multi-OH compounds, suggesting its utility in chemical separation processes (Randel, Chow, & King, 1994).

5. Specific Reduction of Fructose

2-Fluoro-3-nitrophenylboronic acid has potential applications in the specific reduction of fructose in food matrices, highlighting its significance in the food industry (Pietsch & Richter, 2016).

6. Enhanced Fluorescence Emission

Research shows that the compound can enhance fluorescence emission in assays for carbohydrates, indicating its use in analytical chemistry (Li, Kamra, & Ye, 2016).

7. Adsorption Mechanism Study

Studies on 2-fluoro-3-nitrophenylboronic acid have provided insights into the adsorption mechanisms of phenylboronic acids, valuable for understanding chemical interactions at molecular levels (Piergies, Proniewicz, Ozaki, Kim, & Proniewicz, 2013).

properties

IUPAC Name

(2-fluoro-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSOFYUHJLGRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)[N+](=O)[O-])F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674558
Record name (2-Fluoro-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-nitrophenylboronic acid

CAS RN

1150114-29-6
Record name (2-Fluoro-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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